molecular formula C11H15FN2O2 B1322887 tert-Butyl (4-amino-2-fluorophenyl)carbamate CAS No. 220913-43-9

tert-Butyl (4-amino-2-fluorophenyl)carbamate

Cat. No. B1322887
M. Wt: 226.25 g/mol
InChI Key: WBYYPBQKOOBWAE-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-amino-2-fluorophenyl)carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds, including pharmaceuticals. It is part of a broader class of tert-butyl phenylcarbamates, which are known for their utility in organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of tert-butyl phenylcarbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, serving as N-(Boc)-protected nitrones for further reactions . Additionally, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, a related compound, is synthesized from 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl (4-amino-2-fluorophenyl)carbamate includes a tert-butyl group attached to a phenyl ring that is substituted with an amino group and a fluorine atom. The presence of these substituents can influence the reactivity and physical properties of the molecule. For example, the tert-butyl group can serve as a protecting group for the amino functionality during synthesis .

Chemical Reactions Analysis

Tert-butyl phenylcarbamates can undergo various chemical transformations, making them valuable building blocks in organic synthesis. They can be used to generate N-(Boc)hydroxylamines when reacted with organometallics . Moreover, tert-butyl (substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating the versatility of this class of compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenylcarbamates are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and stability of the compounds. For example, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate exhibits excellent enantioselectivity in enzymatic kinetic resolution, leading to optically pure enantiomers . The presence of fluorine in the molecule can also affect its reactivity and interaction with biological targets, as seen in the antimycobacterial activities of related compounds .

Scientific Research Applications

1. Ketoreductase-assisted Synthesis

  • Application Summary : This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate .
  • Methods of Application : The process involves the use of ketoreductases capable of performing chiral selective reduction. The optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .
  • Results or Outcomes : ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

2. Synthesis of N-Boc-protected Anilines

  • Application Summary : Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

3. Synthesis of Tetrasubstituted Pyrroles

  • Application Summary : Tert-Butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The precautionary statements associated with the compound include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-(4-amino-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYYPBQKOOBWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627720
Record name tert-Butyl (4-amino-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-amino-2-fluorophenyl)carbamate

CAS RN

220913-43-9
Record name tert-Butyl (4-amino-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220913-43-9
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